molecular formula C13H16 B13833007 1,4-Dihydro-2,5,8-trimethylnaphthalene CAS No. 30316-19-9

1,4-Dihydro-2,5,8-trimethylnaphthalene

Cat. No.: B13833007
CAS No.: 30316-19-9
M. Wt: 172.27 g/mol
InChI Key: IHKOCLLCECPECA-UHFFFAOYSA-N
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Description

1,4-Dihydro-2,5,8-trimethylnaphthalene is an organic compound with the molecular formula C13H16 It belongs to the class of naphthalenes, which are characterized by two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydro-2,5,8-trimethylnaphthalene typically involves the hydrogenation of 2,5,8-trimethylnaphthalene. The reaction is carried out under high pressure and temperature conditions in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The hydrogenation process reduces the double bonds in the naphthalene ring, resulting in the formation of the dihydro derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product. The reaction conditions are optimized to achieve maximum conversion and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-2,5,8-trimethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Further reduction can lead to the formation of tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is used for reduction.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Tetrahydro derivatives

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

1,4-Dihydro-2,5,8-trimethylnaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dihydro-2,5,8-trimethylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydro-1,5,8-trimethylnaphthalene
  • 1,4,5-Trimethylnaphthalene
  • 1,2-Dihydro-1,1,6-trimethylnaphthalene

Uniqueness

1,4-Dihydro-2,5,8-trimethylnaphthalene is unique due to its specific substitution pattern and the presence of three methyl groups at positions 2, 5, and 8. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

30316-19-9

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

2,5,8-trimethyl-1,4-dihydronaphthalene

InChI

InChI=1S/C13H16/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h4-6H,7-8H2,1-3H3

InChI Key

IHKOCLLCECPECA-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2=C(C=CC(=C2C1)C)C

Origin of Product

United States

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